amino-PEG8-t-butyl ester
Overview
Description
Amino-PEG8-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Molecular Structure Analysis
The molecular formula of amino-PEG8-t-butyl ester is C23H47NO10 . It has a molecular weight of 497.6 g/mol .Chemical Reactions Analysis
The amino group in amino-PEG8-t-butyl ester is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
Amino-PEG8-t-butyl ester has a molecular weight of 497.6 g/mol and a molecular formula of C23H47NO10 . It is a PEG derivative with a hydrophilic PEG spacer that increases its solubility in aqueous media .Scientific Research Applications
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- “Amino-PEG8-t-butyl ester” finds specific applications in the field of drug delivery . It is a derivative of polyethylene glycol (PEG), a biocompatible and hydrophilic polymer . The hydrophilic PEG spacer increases solubility in aqueous media .
- The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
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- “Amino-PEG8-t-butyl ester” is also used in bioconjugation research . Bioconjugation, combining biomolecules such as proteins or cells with exogenous moieties, leads to enhanced therapeutic efficacy and a wider range of functions .
- The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
-
- “Amino-PEG8-t-butyl ester” is a derivative of polyethylene glycol (PEG), a biocompatible and hydrophilic polymer . The hydrophilic PEG spacer increases solubility in aqueous media .
- The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
-
- Bioconjugation, combining biomolecules such as proteins or cells with exogenous moieties, leads to enhanced therapeutic efficacy and a wider range of functions .
- The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
-
- “Amino-PEG8-t-butyl ester” is a derivative of polyethylene glycol (PEG), a biocompatible and hydrophilic polymer . The hydrophilic PEG spacer increases solubility in aqueous media .
- The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
-
- Bioconjugation, combining biomolecules such as proteins or cells with exogenous moieties, leads to enhanced therapeutic efficacy and a wider range of functions .
- The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H47NO10/c1-23(2,3)34-22(25)4-6-26-8-10-28-12-14-30-16-18-32-20-21-33-19-17-31-15-13-29-11-9-27-7-5-24/h4-21,24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJVFHNJPJVDSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
amino-PEG8-t-butyl ester | |
CAS RN |
756526-06-4 | |
Record name | 1-Amino-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid t-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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